molecular formula C21H15Cl2NO3 B047767 (N-acetyl-4-phenylanilino) 2,6-dichlorobenzoate CAS No. 119411-18-6

(N-acetyl-4-phenylanilino) 2,6-dichlorobenzoate

Cat. No.: B047767
CAS No.: 119411-18-6
M. Wt: 400.3 g/mol
InChI Key: XHNVDCZMXVOBSG-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl is a chemical compound with the molecular formula C21H15Cl2NO3 and a molecular weight of 400.3 g/mol. This compound is characterized by the presence of dichlorobenzoyloxy and acetylaminobiphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-acetylaminobiphenyl under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be compared with other similar compounds, such as:

    2,6-Dichlorobenzoyl chloride: This compound shares the dichlorobenzoyl group but lacks the acetylaminobiphenyl moiety.

    4-Acetylaminobiphenyl: This compound contains the acetylaminobiphenyl group but lacks the dichlorobenzoyloxy group.

The uniqueness of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

119411-18-6

Molecular Formula

C21H15Cl2NO3

Molecular Weight

400.3 g/mol

IUPAC Name

(N-acetyl-4-phenylanilino) 2,6-dichlorobenzoate

InChI

InChI=1S/C21H15Cl2NO3/c1-14(25)24(27-21(26)20-18(22)8-5-9-19(20)23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3

InChI Key

XHNVDCZMXVOBSG-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl

119411-18-6

Synonyms

N-(1,1'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide

Origin of Product

United States

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